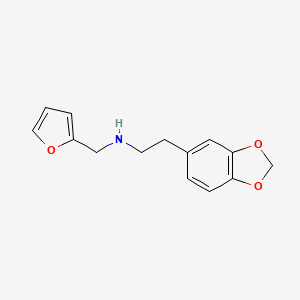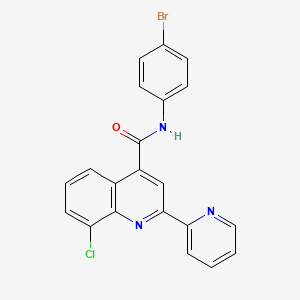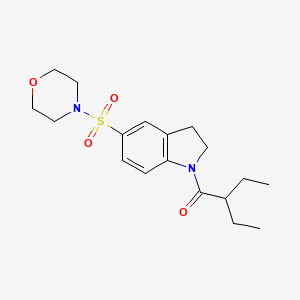![molecular formula C16H20N4O2 B4654870 4-[1-PHENYL-5-(PROPAN-2-YL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]MORPHOLINE](/img/structure/B4654870.png)
4-[1-PHENYL-5-(PROPAN-2-YL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]MORPHOLINE
Overview
Description
4-[1-PHENYL-5-(PROPAN-2-YL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]MORPHOLINE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a phenyl group, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-PHENYL-5-(PROPAN-2-YL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]MORPHOLINE typically involves a multi-step process. One common method starts with the preparation of the triazole ring through a cyclization reaction involving an azide and an alkyne. The phenyl group is introduced via a substitution reaction, and the morpholine moiety is attached through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, such as copper(I) iodide, and solvents like dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[1-PHENYL-5-(PROPAN-2-YL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]MORPHOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, while the morpholine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic aromatic substitution using bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted phenyl derivatives.
Scientific Research Applications
4-[1-PHENYL-5-(PROPAN-2-YL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]MORPHOLINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[1-PHENYL-5-(PROPAN-2-YL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]MORPHOLINE involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzymatic activity. The phenyl group can interact with hydrophobic pockets in proteins, while the morpholine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **1-PHENYL-5-(PROPAN-2-YL)-1H-PYRAZOLE-4-CARBONYL]MORPHOLINE
- 4-(2,5-DIHYDRO-2,5-DIOXO-1H-PYRROL-1-YL)BENZENESULFONAMIDE
Uniqueness
4-[1-PHENYL-5-(PROPAN-2-YL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]MORPHOLINE is unique due to the presence of the triazole ring, which imparts specific chemical properties and reactivity
Properties
IUPAC Name |
morpholin-4-yl-(1-phenyl-5-propan-2-yltriazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-12(2)15-14(16(21)19-8-10-22-11-9-19)17-18-20(15)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFURAHJVJGCLET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC=CC=C2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4654787.png)

![N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4654794.png)
![N-(3-chlorophenyl)-2-{4-[(4-ethoxyphenyl)amino]-4-oxobutanoyl}hydrazinecarboxamide](/img/structure/B4654797.png)

![2-chloro-4-nitro-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4654824.png)
![methyl [(5Z)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl]acetate](/img/structure/B4654833.png)
![4-benzyl-1-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4654841.png)

![5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4654855.png)


![methyl 2-{[(6-cyclopropyl-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B4654865.png)

